molecular formula C11H9N3O2 B071672 6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile CAS No. 171880-76-5

6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile

Cat. No.: B071672
CAS No.: 171880-76-5
M. Wt: 215.21 g/mol
InChI Key: DEPCNRPDWXQSTI-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the cyano group and the 1,4-dioxide functionality in this compound enhances its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile can be synthesized through the Beirut reaction, which involves the reaction of benzofuroxane with active methylene nitriles . The reaction typically requires the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 1,4-dioxide functionality to the corresponding quinoxaline.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological activities.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile involves the generation of reactive oxygen species (ROS) and the induction of DNA damage . The compound interacts with cellular components, leading to oxidative stress and apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile is unique due to the presence of both the cyano and dimethyl groups, which enhance its reactivity and biological properties. These functional groups contribute to its potent antimicrobial and anticancer activities, making it a valuable compound for further research and development.

Properties

CAS No.

171880-76-5

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6,7-dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile

InChI

InChI=1S/C11H9N3O2/c1-7-3-10-11(4-8(7)2)14(16)9(5-12)6-13(10)15/h3-4,6H,1-2H3

InChI Key

DEPCNRPDWXQSTI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N

Synonyms

2-Quinoxalinecarbonitrile, 6,7-dimethyl-, 1,4-dioxide (9CI)

Origin of Product

United States

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